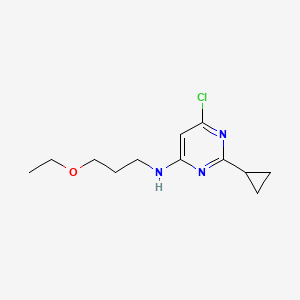

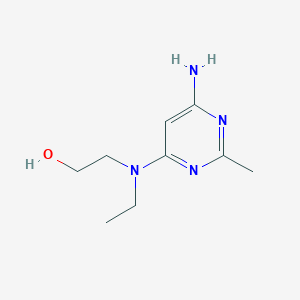

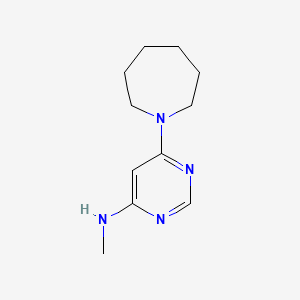

6-chloro-2-cyclopropyl-N-(3-ethoxypropyl)pyrimidin-4-amine

Overview

Description

Synthesis Analysis

While specific synthesis methods for ‘6-chloro-2-cyclopropyl-N-(3-ethoxypropyl)pyrimidin-4-amine’ were not found, a study on the design and synthesis of pyrimidinamine derivatives provides some insight . In this study, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .Scientific Research Applications

Anticancer Applications

Pyrimidine derivatives are extensively studied for their anticancer properties. They are known to act as antimetabolites , interfering with DNA and RNA synthesis, which is crucial for cancer cell proliferation . The specific structure of 6-chloro-2-cyclopropyl-N-(3-ethoxypropyl)pyrimidin-4-amine could be explored for its potential to inhibit key enzymes or signaling pathways involved in cancer cell growth.

Antimicrobial and Antifungal Activities

The pyrimidine moiety is associated with antimicrobial and antifungal activities . Research into the applications of this compound could lead to the development of new treatments for bacterial and fungal infections, addressing the growing concern of antibiotic resistance.

Cardiovascular Research

Pyrimidine derivatives have been identified as potential cardiovascular agents , including antihypertensive medications . The compound could be investigated for its effects on blood pressure regulation and its potential use in treating cardiovascular diseases.

Anti-Inflammatory and Analgesic Effects

The anti-inflammatory and analgesic activities of pyrimidine derivatives make them candidates for the development of new pain relief drugs . This compound’s unique substitutions may offer novel mechanisms of action or improved pharmacokinetic properties.

Antidiabetic Potential

Some pyrimidine derivatives have shown promise as antidiabetic agents , possibly through the inhibition of enzymes like DPP-IV . The subject compound could be part of research efforts to find more effective treatments for diabetes with fewer side effects.

Neuroprotective Research

Pyrimidine derivatives have been associated with neuroprotective effects, potentially offering therapeutic benefits for neurodegenerative diseases . The compound’s ability to cross the blood-brain barrier and its interactions with neural pathways could be key areas of study.

Mechanism of Action

While the specific mechanism of action for ‘6-chloro-2-cyclopropyl-N-(3-ethoxypropyl)pyrimidin-4-amine’ was not found, pyrimidinamine derivatives are known to act as mitochondrial complex I electron transport inhibitors (MET I) . This mode of action is different from other commercial fungicides, and resistance to pyrimidinamine fungicides has not been reported so far .

Safety and Hazards

While specific safety and hazard information for ‘6-chloro-2-cyclopropyl-N-(3-ethoxypropyl)pyrimidin-4-amine’ was not found, general safety measures for handling similar compounds include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

6-chloro-2-cyclopropyl-N-(3-ethoxypropyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3O/c1-2-17-7-3-6-14-11-8-10(13)15-12(16-11)9-4-5-9/h8-9H,2-7H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPILGZYJFEGOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC1=CC(=NC(=N1)C2CC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-2-cyclopropyl-N-(3-ethoxypropyl)pyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

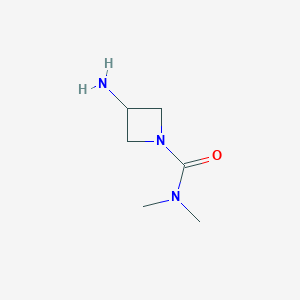

![2-{3-Hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile](/img/structure/B1492990.png)

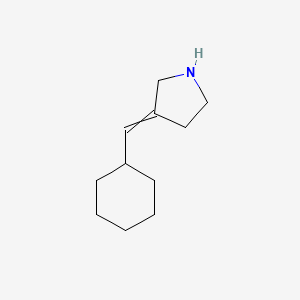

![1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1492991.png)

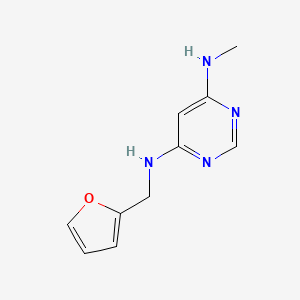

![3-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]propane-1,2-diol](/img/structure/B1493003.png)